2-(1H-1,2,4-triazol-5-ylmethoxy)acetic acid
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Overview
Description
“2-(1H-1,2,4-triazol-5-ylmethoxy)acetic acid” is a compound that contains a 1,2,4-triazole ring. The 1,2,4-triazole ring is a type of heterocyclic compound that contains three nitrogen atoms and two carbon atoms . It’s worth noting that compounds containing a triazole ring are significant heterocycles that exhibit broad biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in various studies . The triazole ring is formed through a condensation reaction involving 3-amino furazan carboxylic acid hydrazide or hydrazones with ethoxy carbonyl ethyl ethoxy carbamate hydrochloride .Molecular Structure Analysis
The molecular structure of “this compound” can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The C3=O1 bond lengths in some related compounds have been found to be significantly elongated compared to the literature value of the (C*) 2 -C=O bond length .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the formation of the triazole ring through a condensation reaction .Scientific Research Applications
Toxicologic Studies and Exposure Risks
- Studies on various chemicals such as phenoxyherbicides, chlorophenols, and other compounds similar in structure or function to 2-(1H-1,2,4-triazol-5-ylmethoxy)acetic acid highlight the importance of understanding the toxicological profile and exposure risks associated with chemical agents. For instance, exposure to phenoxyherbicides and chlorophenols has been investigated for potential associations with soft tissue sarcoma, illustrating the critical need for research into the health impacts of chemical exposures (Smith et al., 1984).
Environmental and Health Implications
- Research on the environmental and health implications of chemicals, including studies on pesticide producers exposed to dioxin and the sex ratios of their children, provides insights into the long-term effects of chemical exposure on human health and reproductive outcomes (Ryan et al., 2002).
Biomonitoring and Health Safety
- The development of biomonitoring techniques for detecting exposure to chemical compounds is essential for ensuring health safety and assessing exposure risks. For example, the analysis of urinary markers for exposure to 2,4-dichlorophenoxyacetic acid (2,4-D) provides a method for evaluating the exposure of individuals to herbicides and assessing potential health risks (Lerro et al., 2020).
Mechanism of Action
Target of Action
It’s known that compounds with a 1,2,4-triazole scaffold have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
Some 1,2,4-triazole benzoic acid hybrids have shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that the compound might interact with its targets to initiate programmed cell death.
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives have a broad spectrum of biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Some 1,2,4-triazole benzoic acid hybrids have shown potent inhibitory activities against mcf-7 and hct-116 cancer cell lines , suggesting that the compound might have similar effects.
Action Environment
It’s known that the synthesis of similar compounds can be influenced by environmental conditions
Future Directions
The search results suggest that 1,2,4-triazole derivatives could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This indicates potential future directions in the research and development of “2-(1H-1,2,4-triazol-5-ylmethoxy)acetic acid” and related compounds.
properties
IUPAC Name |
2-(1H-1,2,4-triazol-5-ylmethoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c9-5(10)2-11-1-4-6-3-7-8-4/h3H,1-2H2,(H,9,10)(H,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZNVMWRQAKWFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)COCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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